molecular formula C11H20O2 B14409469 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane CAS No. 84622-48-0

2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane

Cat. No.: B14409469
CAS No.: 84622-48-0
M. Wt: 184.27 g/mol
InChI Key: AHOKGTBIWXGZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane is a spiroketal compound of significant interest in chemical ecology and organic synthesis. With the molecular formula C 11 H 20 O 2 and an average mass of 184.28 g/mol , this compound serves as a critical semiochemical in insects. In entomological research, (E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane has been identified as a component of the sex-attracting pheromone in fruit flies such as Bactrocera frauenfeldi . Studies utilizing gas chromatography coupled with electroantennographic detection (GC-EAD) have confirmed that this compound elicits electrophysiological responses from both male and female antennae, indicating its role in chemical communication . This makes it a vital compound for studying insect behavior and developing integrated pest management strategies. From a chemical perspective, the 1,7-dioxaspiro[5.5]undecane structure is a fundamental building block found in a range of complex natural products, including microbial metabolites and marine toxins . Its spiroketal skeleton is present in families of biologically active molecules such as dinophysistoxin, okadaic acid, and zooxanthellatoxin . Consequently, this compound is a valuable template and intermediate for the synthesis of more complex spiroketal derivatives and for the preparation of synthetic analogues designed for drug discovery research . This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84622-48-0

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,8-dimethyl-1,7-dioxaspiro[5.5]undecane

InChI

InChI=1S/C11H20O2/c1-9-5-3-7-11(12-9)8-4-6-10(2)13-11/h9-10H,3-8H2,1-2H3

InChI Key

AHOKGTBIWXGZNE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(O1)CCCC(O2)C

Origin of Product

United States

Natural Occurrence and Chemodiversity of 2,8 Dimethyl 1,7 Dioxaspiro 5.5 Undecane

Isolation and Identification from Biological Sources

The spiroacetal 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is a widespread semiochemical in the insect world, having been identified in the glandular secretions of various species. Its isolation has been a key focus of chemical ecology research, aiming to understand its role in insect communication.

This compound is commonly found in the rectal gland secretions of fruit flies belonging to the genera Bactrocera and Dacus. nih.govuq.edu.au In these insects, the rectal glands are considered the primary organs for secreting biologically active compounds involved in chemical communication. researchgate.net For instance, analyses of rectal gland extracts from multiple Bactrocera species have consistently revealed the presence of this compound, often as a major volatile component. nih.govuq.edu.auuq.edu.au

Beyond fruit flies, this spiroacetal has also been identified as a volatile component in the venom sacs of social wasps. researchgate.net In species such as Polybia occidentalis, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane has been identified as an active component of the venom and is implicated in alarm pheromone signaling. researchgate.net The compound is one of several spiroacetals and acetamides that constitute the major venom volatiles released by many members of the Vespidae family, where they serve multiple semiochemical functions. researchgate.net

The presence of this compound has been confirmed in a diverse range of insect species across different orders.

In Diptera, it is a hallmark compound in the rectal glands of numerous fruit fly species. In Bactrocera kraussi, the (E,E)-isomer is the most abundant compound in male rectal glands, accounting for approximately 85.6% of the chemical blend. nih.gov Similarly, it is a significant component in the rectal glands of both male and female Bactrocera frauenfeldi. semanticscholar.orgnih.gov Studies on the cucumber fly, Bactrocera cucumis (formerly Dacus cucumis), have also identified this spiroacetal as a major component of the male rectal gland secretion. uq.edu.auuq.edu.au In Bactrocera halfordiae, the (E,E)-isomer is the major volatile component of the male rectal gland. uq.edu.au

In Hymenoptera, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane has been identified in the venom of the social wasp Polybia occidentalis, where it functions as an alarm pheromone component. researchgate.net It is also found in the solitary bee Andrena wilkella, where it acts as an aggregation pheromone. researchgate.netresearchgate.net

Table 1: Occurrence of this compound in Specific Insect Species

OrderFamilySpeciesSource of Compound
DipteraTephritidaeBactrocera cucumis (Cucumber Fly)Male Rectal Gland uq.edu.auuq.edu.au
DipteraTephritidaeBactrocera frauenfeldiMale & Female Rectal Glands semanticscholar.orgnih.gov
DipteraTephritidaeBactrocera halfordiaeMale Rectal Gland uq.edu.au
DipteraTephritidaeBactrocera kraussiMale Rectal Gland nih.gov
HymenopteraVespidaePolybia occidentalisVenom Sac researchgate.net
HymenopteraAndrenidaeAndrena wilkellaGlandular Secretions researchgate.netresearchgate.net

Isomeric Profiles in Natural Samples

The chemodiversity of this compound in nature is further exemplified by the presence of various isomers. The relative orientation of the two methyl groups at positions 2 and 8 gives rise to different diastereomers, which can vary in their biological activity and distribution among species.

Analysis of natural secretions has revealed that different species may produce a single isomer or a mixture of several. In the cucumber fly, Bactrocera cucumis, the major components of the rectal gland secretion are a combination of the (E,E)-, (E,Z)-, and (Z,Z)-diastereomers. uq.edu.au The thermodynamically least stable (Z,Z)-isomer was notably characterized for the first time from this species. uq.edu.au

In contrast, the rectal gland secretion of male Bactrocera halfordiae contains (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane with no detectable levels of the (E,Z)- or (Z,Z)-isomers. uq.edu.au In Bactrocera frauenfeldi, the identified isomer in both male and female rectal glands is the (E,E)-form. semanticscholar.org Similarly, the active component in the venom of the wasp Polybia occidentalis is the (E,E)-isomer. researchgate.net In the solitary bee Andrena wilkella, the compound often forms a mixture of (E,E)- and (E,Z)-isomers. researchgate.netresearchgate.net

Table 2: Detected Isomers of this compound in Natural Samples

SpeciesDetected Isomers
Bactrocera cucumis(E,E), (E,Z), (Z,Z) uq.edu.au
Bactrocera halfordiae(E,E) uq.edu.au
Bactrocera frauenfeldi(E,E) semanticscholar.org
Andrena wilkella(E,E), (E,Z) researchgate.netresearchgate.net
Polybia occidentalis(E,E) researchgate.net

Beyond diastereomerism, the chirality of the spiroacetal core adds another layer of complexity. The absolute configuration of the naturally occurring enantiomers has been a subject of detailed investigation. Chiral gas chromatographic analysis has been instrumental in these assignments.

In the cucumber fly, Bactrocera cucumis, the natural (E,Z)-isomer was found to be racemic, while the more abundant (E,E)-diastereomer is enantiomerically highly pure, possessing the (2S,6R,8S)-configuration. uq.edu.au This specific stereoisomer, (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, has also been identified as the configuration of the (E,E)-isomer found in the solitary bee Andrena wilkella. researchgate.netresearchgate.net The determination of these absolute configurations is crucial, as different enantiomers can elicit distinct biological responses.

Biosynthetic Pathways of 2,8 Dimethyl 1,7 Dioxaspiro 5.5 Undecane

Mechanistic Investigations of Spiroacetal Formation

The formation of the spiroacetal ring system of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is a fascinating example of biological cyclization. The generally accepted mechanism involves the intramolecular cyclization of a dihydroxy ketone precursor. This precursor, a long-chain aliphatic compound, possesses hydroxyl groups at positions that are sterically favorable for nucleophilic attack on a central keto group.

The process is initiated by the enzymatic hydroxylation of a fatty acid-derived precursor at two specific sites, leading to the formation of a dihydroxy ketone. One of the hydroxyl groups then acts as a nucleophile, attacking the carbonyl carbon to form a stable six-membered heterocyclic ring (a tetrahydropyran (B127337) ring). This is followed by a second intramolecular cyclization, where the remaining hydroxyl group attacks the newly formed hemiketal carbon, resulting in the characteristic spirocyclic structure of this compound. The stability of the resulting spiroacetal is a key driving force for this cascade of reactions.

This intramolecular cyclization is a non-enzymatic process that occurs spontaneously once the dihydroxy ketone precursor is formed. The stereochemistry of the final spiroacetal is, therefore, dictated by the stereochemistry of the hydroxyl groups in the precursor, which is in turn controlled by the stereospecificity of the biosynthetic enzymes.

Precursor Incorporation Studies

To elucidate the biosynthetic origins of this compound, researchers have conducted various precursor incorporation studies, utilizing isotopically labeled compounds to trace their path into the final molecule.

Role of Oxygen Sources (e.g., Dioxygen vs. Water)

A pivotal question in understanding the biosynthesis of this compound is the origin of the two oxygen atoms within the spiroacetal core. Studies involving the administration of isotopically labeled dioxygen ([¹⁸O₂]) and water (H₂¹⁸O) to the cucumber fly, Bactrocera cucumis, have provided definitive answers. nih.gov

These investigations revealed a fascinating and complex pathway where one of the ring oxygen atoms is derived from molecular dioxygen, while the other originates from water. nih.gov This finding demonstrates the involvement of at least two distinct enzymatic processes in the incorporation of the oxygen atoms. The incorporation of an oxygen atom from dioxygen is characteristic of a monooxygenase-catalyzed reaction, which is a common mechanism for the hydroxylation of aliphatic chains in insect biosynthesis. The incorporation of an oxygen atom from water suggests the involvement of a hydratase or a similar enzyme in the formation of one of the hydroxyl groups in the precursor.

Labeled SourceOxygen Incorporation in this compoundImplication
[¹⁸O₂] (Dioxygen)One ring oxygen atom is labeled. nih.govConfirms the involvement of a monooxygenase in one of the hydroxylation steps.
H₂¹⁸O (Water)One ring oxygen atom is labeled. nih.govIndicates the participation of a water-dependent enzymatic reaction for the other hydroxylation.

Identification of Biosynthetic Intermediates (e.g., Alkyltetrahydropyranols, 2-hydroxyundecan-6-one)

The identification of biosynthetic intermediates is crucial for mapping the precise steps of the pathway. In the biosynthesis of (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane in fruit flies such as Bactrocera tryoni and Zeugodacus cucumis, 2-hydroxyundecan-6-one has been identified as a key and advanced intermediate. nih.gov This keto-alcohol is a direct precursor to the cyclization cascade that forms the spiroacetal structure.

Furthermore, alkyltetrahydropyranols are also recognized as immediate precursors to the final spiroacetal. The interconversion between 2-hydroxyundecan-6-one and a corresponding tetrahydropyranol is a facile process that precedes the final ring closure to form the dioxaspiro[5.5]undecane skeleton. The detection of these intermediates provides strong evidence for the proposed biosynthetic pathway.

IntermediateRole in BiosynthesisEvidence
2-hydroxyundecan-6-oneA common and advanced intermediate in the pathway. nih.govIdentified in studies on Bactrocera tryoni and Zeugodacus cucumis. nih.gov
AlkyltetrahydropyranolsImmediate precursors to the final spiroacetal.Formed through the initial cyclization of the dihydroxy ketone precursor.

Enzymatic Systems and Stereoselectivity in Biosynthesis

The biosynthesis of this compound is not only a matter of forming the correct chemical bonds but also of achieving the precise stereochemistry that is often essential for its biological activity. This stereocontrol is exerted by specific enzyme systems.

Monooxygenase Mediation

As indicated by the [¹⁸O₂] labeling studies, monooxygenases play a central role in the biosynthesis of this compound. nih.gov These enzymes, often belonging to the cytochrome P450 superfamily, are responsible for catalyzing the hydroxylation of the aliphatic precursor chain. researchgate.netscienceopen.com The monooxygenase introduces an oxygen atom from dioxygen into the substrate, a critical step in generating the necessary hydroxyl groups for the subsequent cyclization. The involvement of monooxygenases is a common feature in the biosynthesis of many insect pheromones and other natural products. nih.gov

Stereospecificity of Hydroxylation Steps

The stereochemical outcome of the biosynthesis of this compound is determined by the stereospecificity of the enzymatic hydroxylation steps. The monooxygenases involved are highly selective, introducing the hydroxyl groups with a specific spatial orientation. This enzymatic control is crucial, as the stereochemistry of the resulting dihydroxy ketone precursor directly dictates the configuration of the chiral centers in the final spiroacetal molecule.

The (2S,6R,8S)-configuration is the uniformly found stereochemistry for the (E,E)-isomer of this compound from insect sources. This remarkable stereochemical fidelity underscores the high degree of precision of the underlying enzymatic machinery. While the exact enzymes responsible for these stereospecific hydroxylations in the biosynthesis of this compound have yet to be fully characterized, their existence and high level of control are evident from the stereochemical purity of the natural product.

Stereochemical and Conformational Analysis of 2,8 Dimethyl 1,7 Dioxaspiro 5.5 Undecane

Isomeric Forms and Diastereomers

The structure of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane contains three stereocenters: the spiro carbon (C6) and the two carbons bearing methyl groups (C2 and C8). This gives rise to several possible stereoisomers. The relative orientation of the methyl groups and the configuration of the spiro center define the diastereomeric forms of the molecule.

The primary diastereomers are described based on the orientation of the C-O bonds at the spiro center relative to the rings, often designated using E/Z notation in a manner analogous to alkenes, although here it refers to the stereochemistry of the ketal. The most significant isomers are the (E,E), (E,Z), and (Z,E) forms. The (E,E) configuration, where both methyl groups are in an equatorial position, is generally the most thermodynamically stable and commonly found isomer in nature. This stability is largely dictated by stereoelectronic effects, which will be discussed in a later section.

Each of these diastereomers can also exist as a pair of enantiomers. For example, the naturally occurring pheromone is often a specific enantiomer, such as (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. The synthesis and characterization of these various stereoisomers are crucial for identifying the specific active compounds in biological systems.

Stereoelectronic Effects

Stereoelectronic effects are orbital interactions that depend on the three-dimensional arrangement of a molecule. In the this compound system, these effects, particularly the anomeric and exo-anomeric effects, are the dominant forces controlling its conformational preferences and the relative stability of its isomers.

The anomeric effect describes the tendency of a heteroatomic substituent on a heterocyclic ring to occupy an axial position, which is counterintuitive from a purely steric standpoint. This effect arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the adjacent C-O bond.

In the 1,7-dioxaspiro[5.5]undecane core, this effect is doubled. The most stable conformation is one where each C-O bond at the spiro center is axial with respect to the other ring. This arrangement allows for two stabilizing n → σ* interactions, where the lone pair on each oxygen atom is anti-periplanar to the C-O bond of the other ring. This "double anomeric effect" provides substantial stabilization (approximately 1.4–2.4 kcal/mol per interaction) and is the primary reason for the high stability of the diaxial arrangement at the spiro center.

Computational Chemistry Approaches

To quantitatively understand the complex interplay of steric and stereoelectronic effects in this compound, computational chemistry methods are indispensable. These approaches allow for the calculation of the relative energies of different isomers and conformations, providing insights that complement experimental data.

High-level computational methods, such as ab initio molecular orbital theory and Density Functional Theory (DFT), have been successfully applied to study the conformational properties of 1,7-dioxaspiro[5.5]undecane and related systems.

DFT methods, particularly using the B3LYP functional with basis sets like 6-311+G**, have proven effective in calculating the Gibbs free energy differences between various conformations. For the parent 1,7-dioxaspiro[5.5]undecane, these calculations confirm the exceptional stability of the diaxial conformer (Conformation A), which benefits from the double anomeric effect, over conformers with one (Conformation B) or zero (Conformation C) anomeric interactions. Natural Bond Orbital (NBO) analysis is often used in conjunction with these calculations to quantify the stabilizing energy of the specific n → σ* donor-acceptor interactions that constitute the anomeric effect.

These theoretical studies provide a robust framework for rationalizing the experimental observations, confirming that the combination of minimizing steric strain (by placing methyl groups equatorially) and maximizing stereoelectronic stabilization (through the double anomeric effect) dictates the preferred structure of this compound.

Relative Energies of 1,7-Dioxaspiro[5.5]undecane Conformers

The table below, based on DFT (B3LYP/6-311+G*) calculations for the parent spiro-system, illustrates the significant energetic penalty for deviating from the most stable diaxial conformation.

ConformationDescriptionAnomeric InteractionsRelative Gibbs Free Energy (ΔG) (kcal/mol)
A Diaxial20.00
B Axial-Equatorial13.74
C Diequatorial08.17

Data sourced from computational studies on 1,7-dioxaspiro[5.5]undecane.

Molecular Orbital Calculations (e.g., MP2, NBO Analysis)

Molecular orbital calculations serve as powerful tools for elucidating the intricate stereochemical and conformational preferences of molecules like this compound. While specific computational studies focusing exclusively on this substituted spiroketal are not extensively detailed in the available literature, a wealth of information can be gleaned from theoretical analyses of its parent compound, 1,7-dioxaspiro[5.5]undecane. These studies, employing methods such as Møller-Plesset perturbation theory (MP2) and Natural Bond Orbital (NBO) analysis, provide a robust framework for understanding the electronic interactions that govern the geometry and stability of this class of compounds.

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) is a high-level ab initio method that accounts for electron correlation, offering more accurate energy calculations than simpler models like Hartree-Fock. It is particularly useful for assessing the relative energies of different conformers.

In the case of the parent 1,7-dioxaspiro[5.5]undecane, MP2 calculations have been instrumental in determining the most stable conformations. Studies have shown that the conformer where both six-membered rings adopt a chair conformation and both oxygen atoms are in axial positions is the most stable. This preference is significant, being more than 2 kcal/mol more stable than other conformers. The relative gas-phase energetics of various low-lying isomers of 1,7-dioxaspiro[5.5]undecane have been calculated using MP2 with large basis sets such as aug-cc-pVQZ to ensure high accuracy.

For the substituted this compound, the principles of conformational analysis suggest that the methyl groups would preferentially occupy equatorial positions to minimize steric hindrance. This would lead to a variety of possible stereoisomers (e.g., diequatorial-diequatorial, diequatorial-diaxial). MP2 calculations would be essential in quantifying the energetic differences between these isomers, taking into account both the steric effects of the methyl groups and the inherent electronic preferences of the spiroketal system.

Table 1: Illustrative Relative Energies of 1,7-Dioxaspiro[5.5]undecane Conformers (Hypothetical Data Based on a Parent Compound Study)

Conformer Point Group Relative Energy (MP2/aug-cc-pVTZ) (kcal/mol)
Di-axial (Chair-Chair) C2 0.00
Axial-Equatorial (Chair-Chair) C1 > 2.00
Di-equatorial (Chair-Chair) C2h > 4.00

Note: This table is illustrative and based on findings for the parent compound, 1,7-dioxaspiro[5.5]undecane. The exact energy differences for the 2,8-dimethyl derivative would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the intuitive Lewis structure of a molecule (i.e., bonds and lone pairs). This approach is particularly powerful for quantifying stereoelectronic effects, such as the anomeric effect, which are crucial in determining the structure and reactivity of acetals and spiroketals.

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to adopt an axial orientation, despite the expected steric preference for an equatorial position. NBO analysis rationalizes this by identifying stabilizing hyperconjugative interactions between the lone pair electrons of one oxygen atom and the antibonding orbital (σ*) of an adjacent C-O bond.

For 1,7-dioxaspiro[5.5]undecane, NBO analysis has been used to investigate the donor-acceptor interactions between the oxygen lone pairs (donors) and the antibonding C-O orbitals (acceptors). e-tarjome.com The magnitude of these interactions can be estimated by the second-order perturbation theory energy of stabilization, E(2). A larger E(2) value indicates a stronger interaction and greater stabilization.

In the most stable di-axial conformation of 1,7-dioxaspiro[5.5]undecane, there is a favorable anti-periplanar alignment between an oxygen lone pair and the adjacent C-O bond, maximizing this stabilizing hyperconjugation. e-tarjome.com This interaction is a key driving force for the preference of this conformation.

When considering this compound, NBO analysis would be critical in dissecting the interplay between the anomeric effect and the steric influence of the methyl groups. For instance, in a diequatorial isomer, the methyl groups would be sterically favored, but the anomeric stabilization might be less pronounced compared to a diaxial arrangement of the C-O bonds at the spirocenter.

Table 2: Key NBO Donor-Acceptor Interactions in a Spiroketal System (Illustrative)

Donor NBO Acceptor NBO E(2) (kcal/mol) Type of Interaction
LP (O1) σ* (C6-O7) High Anomeric Effect
LP (O7) σ* (C6-O1) High Anomeric Effect
LP (O1) σ* (C2-H) Low Hyperconjugation

Note: This table illustrates the types of interactions that NBO analysis can quantify. LP denotes a lone pair orbital. The E(2) values are qualitative and would depend on the specific stereoisomer of this compound being analyzed.

Chemical Synthesis Methodologies for 2,8 Dimethyl 1,7 Dioxaspiro 5.5 Undecane

Total Synthesis Strategies

The total synthesis of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane has been approached through various routes, emphasizing enantioselective and stereoselective control to obtain specific isomers. A primary strategy involves the careful construction of the spiroacetal core by derivatizing precursor molecules.

Enantioselective and Stereoselective Syntheses

Enantioselective synthesis of this compound has been successfully achieved, yielding enantiomerically pure forms of the compound. nih.gov One notable approach utilizes enantiomerically pure homopropargylic alcohols as key building blocks. nih.govacs.org These alcohols are obtained through the lithium acetylide opening of enantiomerically pure epoxides, which are in turn produced by the hydrolytic kinetic resolution of racemic epoxides. nih.govacs.org This method allows for the construction of the two ring components of the spiroacetal individually, leading to the desired enantiomerically pure product upon deprotection and cyclization. nih.govacs.org For instance, the (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane isomer has been synthesized by linking two identical alkyne precursors derived from these homopropargylic alcohols. nih.govacs.org

Diastereo- and enantioselective routes have also been developed to synthesize various regioisomeric 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols. uq.edu.audocumentsdelivered.com These methods have employed chiral starting materials such as D-mannitol, L-arabinose, and poly(hydroxybutyrate) to introduce the desired stereochemistry. documentsdelivered.com In some cases, enzymatic reactions, like the mandelonitrile (B1675950) lyase-mediated formation of a key chiral cyanohydrin, have been utilized to establish the correct stereocenters. uq.edu.audocumentsdelivered.com

Construction of Spiroacetal Core via Precursor Derivatization

The construction of the spiroacetal core of this compound generally involves the derivatization of acyclic precursors that are then induced to cyclize. nih.govcdnsciencepub.com A common strategy is the acid-catalyzed cyclization of a dihydroxy ketone precursor. cdnsciencepub.com This method allows for the formation of the two heterocyclic rings of the spiroacetal in a single step.

In the alkyne-based approach, the two components that will form the rings of the spiroacetal are constructed separately and then linked together. nih.gov This involves the reaction of a Weinreb amide, derived from an alkyne, with a second alkynyllithium species. nih.govacs.org This strategy provides a flexible and controlled way to build the carbon skeleton of the precursor before the final cyclization to the spiroacetal. nih.gov

Key Synthetic Intermediates and Reactions

The synthesis of this compound relies on several key intermediates and reactions that are crucial for establishing the correct structure and stereochemistry of the final product.

Utilization of Homopropargylic Alcohols

Enantiomerically pure homopropargylic alcohols are valuable intermediates in the synthesis of this compound. nih.govacs.org These compounds serve as chiral building blocks that allow for the stereocontrolled construction of the spiroacetal framework. nih.gov The synthesis of these alcohols often starts from enantiomerically pure epoxides, which are then opened with lithium acetylide. nih.govacs.org

Epoxide Opening and Alkyne-Based Approaches

The opening of epoxides is a key step in generating the chiral precursors for the synthesis of this compound. nih.govacs.org Specifically, the use of lithium acetylide to open enantiomerically pure epoxides provides a direct route to the necessary homopropargylic alcohols. nih.govacs.org

Alkyne-based methodologies offer a flexible and powerful approach to the synthesis of this spiroacetal. nih.gov This strategy involves the sequential construction of the molecule's carbon backbone. Key steps include the carboxylation of an alkyne, its conversion to a Weinreb amide, and subsequent reaction with another alkynyllithium species. nih.govacs.org This approach allows for the introduction of various substituents and the controlled assembly of the two ring systems of the spiroacetal. nih.gov

Cyclization Reactions for Spiroacetal Ring Formation

The final and crucial step in the synthesis of this compound is the cyclization reaction that forms the spiroacetal rings. This is typically achieved through deprotection of the precursor followed by an acid-catalyzed cyclization. nih.govcdnsciencepub.com In the alkyne-based synthesis, the deprotection of protecting groups on the hydroxyl functions of the precursor leads to a dihydroxy ketone or a related species that spontaneously cyclizes to the spiroacetal. nih.gov The stereochemical outcome of this cyclization is often controlled by thermodynamic factors, leading to the formation of the most stable isomer. cdnsciencepub.com

Mercury(II)-mediated reactions have also been employed in the cyclization of dienone, hydroxy enone, dienedione, and hydroxy dienone systems to form the spiroacetal ring system in racemic syntheses of related 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols. uq.edu.audocumentsdelivered.com

Deuterium-Labeled Analog Synthesis for Mechanistic Studies

The investigation of reaction mechanisms and biosynthetic pathways often employs isotopically labeled compounds to trace the fate of atoms and elucidate the intricate steps of chemical transformations. In the study of this compound, the synthesis of deuterium-labeled analogs has been instrumental, particularly in unraveling its biosynthesis in certain insect species.

Research into the chemical ecology of fruit flies, specifically species of the genus Bactrocera, has utilized deuterium (B1214612) labeling to explore the biosynthetic origins of spiroacetals, which are key components of their chemical signaling systems. researchgate.netnih.gov These studies involve the administration of specifically deuterated potential precursor molecules to the insects. By analyzing the incorporation and position of deuterium in the resulting spiroacetal, researchers can deduce the sequence of biochemical reactions. nih.gov

For instance, studies on the Queensland fruit fly, Bactrocera tryoni, have involved the administration of over 30 different deuterated potential precursors to understand the formation of its spiroacetal suite. nih.gov This comprehensive approach has helped to establish that the biosynthesis of these spiroacetals proceeds through a modified β-oxidation pathway of fatty acids, followed by crucial oxidative steps likely mediated by cytochrome P450 enzymes, and culminating in the cyclization of a proposed ketodiol intermediate to form the spiroacetal structure. nih.gov

Similarly, investigations into the spiroacetal biosynthesis in Bactrocera cacuminata, the Solanum fruit fly, have also employed a series of deuterium-labeled, oxygenated fatty acid-like compounds. acs.orgresearchgate.net By feeding these labeled precursors to the male flies and analyzing their volatile emissions for deuterium incorporation using gas chromatography-mass spectrometry (GC/MS), scientists have been able to determine the sequence of early oxidative events in the biosynthetic pathway. researchgate.net These in vivo studies have been pivotal in constructing a near-complete picture of the spiroacetal biosynthetic pathway, from primary metabolites to the final complex structure. researchgate.net A key finding from this research was the identification of an enzyme-mediated oxidative carbon-carbon bond cleavage as a crucial step in generating the C9 backbone of the spiroacetal. researchgate.net

The general strategy in these mechanistic studies is summarized in the following table:

StepDescriptionAnalytical Method
1. Precursor Synthesis Chemical synthesis of potential biosynthetic precursors with deuterium atoms at specific positions.Standard organic synthesis techniques
2. Administration Introduction of the deuterium-labeled precursors to the biological system (e.g., fruit flies).Feeding or injection
3. Incubation Allowing time for the biological system to metabolize the labeled precursors and biosynthesize the target spiroacetal.Controlled environment
4. Extraction Isolation of the volatile compounds, including the spiroacetal, from the biological system.Solid-phase microextraction (SPME) or solvent extraction
5. Analysis Determination of the presence and location of deuterium atoms in the isolated spiroacetal.Gas Chromatography-Mass Spectrometry (GC/MS)
6. Pathway Elucidation Interpretation of the labeling pattern to deduce the biosynthetic transformations.Mass spectral analysis and comparison with unlabeled standards

These deuterium-labeling studies have provided profound insights into the complex biochemical machinery that insects use to produce semiochemicals like this compound. The findings are not only significant from a chemical and biological standpoint but also have potential applications in developing environmentally benign pest control strategies. nih.gov

Biological and Ecological Functions of 2,8 Dimethyl 1,7 Dioxaspiro 5.5 Undecane

Role in Insect Chemical Communication

This compound is a key mediator of insect behavior, facilitating communication in critical aspects of their life cycles, including reproduction and defense.

In several species of Tephritid fruit flies, particularly within the genus Bactrocera, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is a crucial component of the sex pheromone blend that facilitates mate attraction and courtship. Research has identified this compound in the rectal gland secretions, which are a primary source of pheromones in these flies.

In the fruit fly Bactrocera frauenfeldi, this spiroacetal is found in the rectal glands of both sexes. It is a moderate component in males and a major component in females. Studies suggest it is part of a sex-attracting pheromone in this species. Similarly, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane has been shown to elicit an antennal response in males of the banana fruit fly, Bactrocera musae, indicating it has a biological role in chemical signaling for that species as well. The compound is also noted as being shared among several other Bactrocera species, including B. dorsalis, B. oleae, B. zonata, and B. tryoni, underscoring its conserved role in the chemical ecology of this economically important group of insects.

Occurrence and Role of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane in Tephritid Fruit Flies
SpeciesGlandular SourceRelative AbundanceObserved Function
Bactrocera frauenfeldi (Male)Rectal GlandModerateSex Pheromone Component
Bactrocera frauenfeldi (Female)Rectal GlandMajorSex Pheromone Component
Bactrocera musae (Male)Not SpecifiedNot SpecifiedElicits Antennal Response

Beyond its role in reproduction, this compound functions as an alarm pheromone in certain social wasps. This compound has been identified as a major volatile component in the venom of Polistes wasps. In social insects, venom is not only used for predation and defense but can also be a source of chemical signals to alert nestmates to a threat. The presence of this spiroacetal in wasp venom and its known activity in other species strongly suggests its role in coordinating defensive behaviors. For instance, in the social wasp Polybia occidentalis, the (2S,6R,8S)-enantiomer of (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane was identified as the major volatile component of the venom sac and was shown to elicit alarm and stinging behavior in field bioassays.

In contrast to its role in social insects, this compound is utilized in the mating systems of some solitary bees. In the solitary bee Andrena wilkella, males establish patrol routes and mark specific locations with a cephalic gland secretion to attract females. The major compound in this secretion is (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. This chemical marking behavior facilitates the meeting of the sexes for mating, serving a function analogous to an aggregation pheromone by concentrating individuals in a specific area for reproduction.

Interspecific and Intraspecific Variations in Pheromone Blends

The precise composition of a pheromone blend is often species-specific and can even vary between sexes within the same species. The case of Bactrocera frauenfeldi illustrates this intraspecific variation well. While both male and female rectal glands produce (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane, its relative abundance differs. Furthermore, the male glands contain (E,E)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane as the major component, a compound that is not reported in females. This sexual dimorphism in pheromone production is common in insects and ensures that chemical signals are directed toward the appropriate receiver.

Interspecific variations are also evident, as different fruit fly species may use unique ratios of shared compounds or incorporate species-specific molecules into their pheromone bouquets. This chemical divergence is critical for reproductive isolation, preventing cross-attraction and mating between closely related species.

Electrophysiological Responses to this compound

The biological activity of a semiochemical is contingent on its detection by specialized sensory neurons in the receiving organism. Electrophysiological techniques provide direct evidence of this neural detection.

Gas chromatography coupled with electroantennographic detection (GC-EAD) is a powerful technique used to identify which volatile compounds in a mixture elicit a response from an insect's antenna. Studies on Bactrocera frauenfeldi have demonstrated that the antennae of both males and females generate a significant electrical response when exposed to (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. This confirms that receptors on the antennae are tuned to detect this specific molecule.

In addition to the antennae, the maxillary palps can also bear olfactory sensilla. Electropalpography (EPD) has shown that this spiroacetal also elicits responses from the palps of both male and female B. frauenfeldi. The detection of this compound by two different olfactory organs (antennae and palps) suggests its profound importance in the chemical ecology of this species. Similarly, males of the solitary bee Andrena wilkella have been shown to electrophysiologically discriminate between the different enantiomers of the compound, indicating a highly specific receptor system.

Summary of Electrophysiological Responses to this compound
SpeciesSexTechniqueResponse OrganFinding
Bactrocera frauenfeldiMale & FemaleGC-EADAntennaSignificant Response Detected
Bactrocera frauenfeldiMale & FemaleEPDMaxillary PalpSignificant Response Detected
Bactrocera musaeMaleNot SpecifiedAntennaAntennal Response Elicited
Andrena wilkellaMaleElectrophysiologyNot SpecifiedDiscrimination between Enantiomers

Analytical Techniques for Research on 2,8 Dimethyl 1,7 Dioxaspiro 5.5 Undecane

Chromatographic Separation Methods

Chromatographic techniques are fundamental to isolating 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane from complex mixtures and separating its various stereoisomers. Gas chromatography, in particular, stands out as a primary tool, often enhanced with specialized phases and sample collection methods.

Gas Chromatography (GC) with Chiral Phases

Gas chromatography utilizing chiral stationary phases (CSPs) is a critical technique for the enantioselective separation of the stereoisomers of this compound and its derivatives. The separation of enantiomers is crucial as different stereoisomers can exhibit distinct biological activities. e-tarjome.com Chiral GC columns, such as those with derivatized cyclodextrin (B1172386) phases, provide the necessary selectivity to resolve enantiomeric compounds that would otherwise co-elute on standard, non-chiral columns. e-tarjome.comamericanlaboratory.com

In the analysis of related spiroacetals, trifluoroacetate (B77799) derivatives have been successfully resolved into their respective enantiomers using a Lipodex A GC column. nih.govrsc.orgrsc.org This approach facilitates the identification and determination of the absolute configuration of these compounds when isolated from natural sources, such as the rectal gland secretions of fruit flies like Bactrocera cucumis. nih.govrsc.orgrsc.org The ability to achieve baseline separation of these isomers is a testament to the resolving power of chiral GC phases in spiroacetal research.

Table 1: Application of Chiral GC in Spiroacetal Analysis

Analytical Goal Technique / Column Compound Type Key Finding Reference
Enantiomeric Resolution Gas Chromatography (GC) Trifluoroacetates of 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols Successful resolution of enantiomers nih.govrsc.orgrsc.org
Identification from Natural Source Chiral GC with Lipodex A column Spiroacetal alcohols from Bactrocera cucumis Facilitated the determination of absolute configurations in natural isolates nih.govrsc.orgrsc.org

Solid-Phase Microextraction (SPME) for Volatile Collection

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique frequently employed for the collection and concentration of volatile and semi-volatile organic compounds from the headspace of a sample. In the context of spiroacetal research, SPME is invaluable for analyzing pheromones, such as the structurally related 1,7-dioxaspiro[5.5]undecane from the olive fruit fly (Bactrocera oleae). rsc.org

The method involves exposing a fused-silica fiber coated with a stationary phase to the sample's headspace. nih.gov Volatile compounds, including spiroacetals, adsorb onto the fiber, which is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov This technique was utilized in sequential SPME-GCMS analyses to study the pheromone emission of the olive fruit fly, demonstrating its utility in collecting volatile spiroacetals from biological sources for subsequent detailed analysis. rsc.org

Spectroscopic Characterization

Following separation, spectroscopic methods are employed to definitively identify the compound, determine its structure, and elucidate its complex stereochemistry. Mass spectrometry and nuclear magnetic resonance are the cornerstones of this characterization process.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the detection and identification power of mass spectrometry. It is a cornerstone for the analysis of this compound. In studies of volatile compounds from various insects, GC-MS has been used to confirm the presence of previously identified compounds and to detect new, unreported ones. wikipedia.org

The mass spectrometer fragments the eluted compounds from the GC column into characteristic ions, generating a unique mass spectrum that serves as a molecular fingerprint. This allows for the confident identification of the spiroacetal structure. nih.govrsc.org Furthermore, GC-MS can be used for quantification, providing information on the abundance of the compound in a given sample, such as the headspace or glandular extracts of insects. rsc.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and High-Field) for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) high-field NMR experiments provide a wealth of information.

Detailed analyses using ¹H NMR, ¹³C NMR, and correlated spectroscopy (such as COSY and HMBC) have been instrumental in characterizing the epimeric pairs of alcohols within the this compound ring system. nih.govrsc.orgrsc.org These techniques allow researchers to determine the connectivity of atoms within the molecule and to probe the relative stereochemistry of its chiral centers. By analyzing chemical shifts and coupling constants, the axial or equatorial orientation of substituents on the spiroacetal rings can be determined, which is crucial for defining the specific diastereomer. nih.govrsc.org

Table 2: NMR Techniques for Spiroacetal Characterization

NMR Experiment Information Obtained Application Reference
¹H NMR Proton environment, coupling constants Elucidation of relative stereochemistry (axial/equatorial positions) nih.govrsc.orgrsc.org
¹³C NMR Carbon skeleton framework Confirmation of molecular structure and number of unique carbons nih.govrsc.orgrsc.org
Correlated Spectroscopy (e.g., COSY) Proton-proton correlations Establishing connectivity between adjacent protons nih.govrsc.org

Vibrational Circular Dichroism (VCD) for Absolute Stereochemistry

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It has become a powerful and reliable method for determining the absolute configuration of chiral molecules in solution, offering a potent alternative to X-ray crystallography, especially for non-crystalline samples like oils or liquids. nih.gov

The determination of absolute stereochemistry using VCD involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) quantum-mechanical calculations for one of the enantiomers. nih.gov If the signs and relative magnitudes of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is confidently assigned to that of the calculated enantiomer. nih.gov This methodology provides unambiguous assignment of absolute configuration, which is essential for understanding the structure-activity relationships of biologically active stereoisomers of compounds like this compound. nih.govrsc.org

Integrated Analytical Approaches for Semiochemical Profiling

The identification and characterization of this compound as a semiochemical, particularly in the context of insect communication, relies on an integrated workflow that combines separation science, mass spectrometry, and electrophysiological techniques. This approach is essential for detecting the compound in complex biological matrices, confirming its structure, and ascertaining its biological activity.

A foundational strategy in pheromone research involves a sequential process that begins with the extraction of volatile or non-volatile compounds from the source, such as the rectal glands of fruit flies. researchgate.net This crude extract is then subjected to a powerful combination of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Electroantennography (GC-EAD)

The primary integrated method for profiling semiochemicals like this compound is the coupling of Gas Chromatography-Mass Spectrometry (GC-MS) with Gas Chromatography-Electroantennographic Detection (GC-EAD).

GC-MS serves to separate the individual volatile components within a sample and provide preliminary identification based on their mass spectra. The mass spectrum of this compound will show a characteristic fragmentation pattern and a molecular ion peak corresponding to its molecular weight (184.27 g/mol ). nih.gov

GC-EAD runs in parallel, splitting the effluent from the gas chromatograph column. One portion goes to the MS detector, while the other is passed over an insect's antenna. This allows researchers to pinpoint which specific compounds in the complex mixture elicit an electrical response in the insect's olfactory neurons. nih.gov

This dual detection is a powerful tool for quickly identifying biologically active compounds. For instance, in studies of the fruit fly Bactrocera frauenfeldi, GC-EAD analysis of rectal gland extracts revealed that the antennae of both male and female flies responded to (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. nih.gov This provides direct evidence of its role as a semiochemical.

The table below illustrates the typical workflow and findings from such an integrated analysis.

Analytical StepTechnique UsedPurposeTypical Finding for this compound
Sample Preparation Solvent Extraction / Headspace CollectionIsolate volatile compounds from the biological source (e.g., insect glands).Presence of a complex mixture of organic molecules.
Separation & Identification Gas Chromatography-Mass Spectrometry (GC-MS)Separate individual compounds and provide mass spectra for identification.A chromatographic peak at a specific retention time with a mass spectrum matching this compound.
Bioactivity Screening Gas Chromatography-Electroantennographic Detection (GC-EAD)Identify which of the separated compounds are detected by the insect's antenna.A significant electrical response from the antenna at the same retention time as the compound identified by GC-MS.
Confirmation Comparison with Synthetic StandardConfirm identification by comparing retention time and mass spectrum with a known, synthesized standard of the compound.Co-elution and identical mass spectra between the natural compound and the synthetic standard.

Advanced Chromatographic and Spectroscopic Methods

For complete structural elucidation, especially when dealing with different stereoisomers which can have vastly different biological activities, more advanced techniques are integrated into the workflow.

Chiral Gas Chromatography: To separate and identify different enantiomers of this compound and its derivatives, specialized chiral GC columns are employed. For example, a Lipodex A GC column has been successfully used to resolve the enantiomers of related 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols, which is crucial for determining the absolute configuration of the naturally occurring active compound. uq.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is excellent for identification, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. Both ¹H NMR and ¹³C NMR, along with correlated spectroscopy techniques, are used to confirm the connectivity and stereochemistry of the spiroacetal system. uq.edu.au The combination of MS and NMR provides a higher level of confidence in compound identification than either technique alone. wiley.comnih.gov

The integration of these techniques provides a comprehensive profile of the semiochemical, as detailed in the research findings table below.

Research FocusIntegrated TechniquesSubject OrganismKey Findings Related to this compoundReference
Pheromone Component IdentificationGC-MS, GC-EADBactrocera frauenfeldi (Mango fruit fly)Identified as a major component in female rectal glands and a moderate component in males. Elicited strong antennal responses in both sexes. nih.gov
Stereochemistry DeterminationGC-MS, ¹H NMR, ¹³C NMR, Chiral GCBactrocera cucumis (Cucumber fly)Characterized the stereochemistry of related spiroacetal alcohols, demonstrating the use of integrated spectroscopy and chiral chromatography for absolute configuration. uq.edu.au
General Pheromone DiscoveryGC-MS, GC-EAD, Behavioral AssaysVarious Insect SpeciesOutlined as the standard stepwise approach for identifying novel pheromones from complex natural extracts. researchgate.net

By combining the strengths of chromatographic separation, mass spectrometric identification, electrophysiological bioassays, and detailed spectroscopic analysis, researchers can effectively profile this compound as a semiochemical, moving from initial detection in a complex mixture to confirmed structure and biological relevance.

Applications in Chemical Ecology Research and Integrated Pest Management

Development of Semiochemical-Based Lures and Attractants

(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane has been identified as a key signaling chemical for a variety of insect species, functioning as both a pheromone and an attractant. This has prompted research into its use in semiochemical-based lures for monitoring and managing insect populations.

The compound is a component of the rectal gland secretions in some fruit fly species. For instance, in Bactrocera frauenfeldi, (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane is a moderate component in the rectal glands of males and a major component in females. nih.gov Both sexes of this species show an electroantennographic response to this compound, suggesting its importance in their chemical communication. nih.gov

Research has also identified this spiroacetal as a pheromone in other insect orders. In Hymenoptera, it is recognized as a pheromone for the red-thighed cuckoo bee (Epeolus cruciger) and the variegated cuckoo bee (Epeolus variegatus). pherobase.com Similarly, in the order Heteroptera, it functions as a pheromone for the Mallotus harlequin bug (Cantao parentum). pherobase.com In Coleoptera, it has been identified as an allomone for rove beetles such as Ontholestes murinus and Ontholestes tesselatus. pherobase.com

The table below summarizes the known roles of (E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane in various insect species.

OrderFamilySpeciesCommon NameFunction
Diptera ChloropidaeConioscinella sp.-Attractant
Diptera ChloropidaeTricimba sp.-Attractant
Diptera TephritidaeBactrocera frauenfeldiMango fruit flyPheromone
Hymenoptera AnthophoridaeEpeolus crucigerRed-thighed cuckoo beePheromone
Hymenoptera AnthophoridaeEpeolus variegatusVariegated cuckoo beePheromone
Heteroptera ScutelleridaeCantao parentumMallotus harlequin bugPheromone
Coleoptera StaphylinidaeOntholestes murinus-Allomone
Coleoptera StaphylinidaeOntholestes tesselatus-Allomone

Investigation of Pheromone-Mediated Nest Defense

Currently, there is no scientific literature available that documents the involvement of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane in pheromone-mediated nest defense in any insect species. Research into the chemical ecology of social insects, where nest defense pheromones are common, has identified other classes of compounds, such as ketones and acetates, in these roles.

Integration into Monitoring and Control Strategies for Pest Insects (e.g., Fruit Flies)

The identification of this compound as a semiochemical in fruit flies has significant implications for integrated pest management. Lures baited with this compound can be incorporated into traps for monitoring the presence and population density of pest species. This information is crucial for making informed decisions about the timing and necessity of control interventions, thereby reducing reliance on broad-spectrum insecticides.

In the case of the mango fruit fly, Bactrocera frauenfeldi, the demonstrated antennal response to (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane makes it a candidate for use in monitoring and control programs. nih.gov While females of this species were found to be attracted to volatiles from male rectal glands, the specific role of each component in attraction is an area of ongoing research. nih.gov The development of effective trapping systems utilizing this compound could be a valuable tool for managing this polyphagous pest.

While much of the focus in Bactrocera pest management has been on the related compound 1,7-dioxaspiro[5.5]undecane for the olive fruit fly (Bactrocera oleae), the discovery of this compound in other pestiferous fruit flies opens up new avenues for the development of species-specific management tools. researchgate.net These tools can include strategies such as mass trapping, where a large number of traps are deployed to reduce the pest population, or "attract-and-kill" systems, where the attractant is combined with a killing agent. plantprotection.plplantprotection.pl

Ecological and Evolutionary Studies of Chemical Communication Systems

The diverse roles of this compound across different insect taxa make it a fascinating subject for ecological and evolutionary studies of chemical communication. Spiroacetals are a widespread class of semiochemicals in insects, and understanding their biosynthesis and the evolution of their signaling functions can provide insights into the development of chemical languages. rsc.orgnih.gov

The fact that the same compound can function as a pheromone for intraspecific communication in one species and an allomone for interspecific defense in another highlights the evolutionary plasticity of chemical signals. pherobase.com The biosynthesis of spiroacetals in Bactrocera species has been a subject of study, and elucidating these pathways can help to understand how different species have evolved to produce specific isomers and blends for their unique ecological contexts. nih.gov

The study of how these chemical signals evolve is a dynamic field. nih.govnih.govbiochemjournal.com The presence of this compound in phylogenetically distant orders such as Diptera, Hymenoptera, Heteroptera, and Coleoptera suggests either a convergent evolution of the biosynthetic pathways for this compound or its origin from a common ancestral pathway that has been adapted for different functions over evolutionary time. Further research into the genetic basis of its production and reception in these diverse groups will be crucial to unraveling the evolutionary history of this important semiochemical.

Current Research Challenges and Future Perspectives

Elucidation of Full Biological Function and Mechanisms Across Diverse Species

A primary challenge is to fully map the biological role of 2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane across the wide range of species in which it is found. This compound is a commonly reported component in the rectal gland secretions of fruit flies in the Bactrocera and Zeugodacus genera. nih.gov It is also known to be present in other insects, such as Polistes wasps and Ontholestes beetles. nih.gov

In many fruit fly species, it functions as a key component of the male-produced sex pheromone. For instance, in Bactrocera frauenfeldi, the (E,E)-isomer is a moderate component of the male rectal gland secretion and is suggested to be part of a sex-attracting pheromone. semanticscholar.orgnih.gov In this species, gas chromatography coupled with electroantennographic detection (GC-EAD) revealed that the antennae of both male and female flies respond to this compound. semanticscholar.orgnih.gov Similarly, in Bactrocera kraussi, the (E,E)-isomer is the most abundant compound in male rectal glands and headspace samples, and it elicits electrophysiological responses from the antennae and palps of both sexes. nih.gov In the solitary bee Andrena wilkella, it serves as an aggregation pheromone. researchgate.net

Future research must move beyond simple identification and cataloging. A deeper understanding of its precise behavioral effects—whether as a long-range attractant, a short-range courtship signal, or an aggregation cue—is needed for each species. The mechanisms of perception at the molecular level, including the specific olfactory receptors involved in its detection, remain largely unknown and represent a significant frontier in insect neurobiology.

Table 1: Presence and Electrophysiological Response to (E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane in Select Bactrocera Species
SpeciesSex Producing/EmittingRelative Abundance in Gland/HeadspaceAntennal Response (Male)Antennal Response (Female)Reference
Bactrocera frauenfeldiMale & FemaleModerate in males, Major in femalesYesYes semanticscholar.org
Bactrocera kraussiMale & FemaleMajor in males (~85.6% in gland)YesYes nih.gov

Understanding Pheromone Blend Synergy and Specificity

Insect pheromones rarely consist of a single compound; they are typically complex blends where the specific ratio of components is crucial for biological activity. researchgate.net A significant research challenge is to understand the synergistic and antagonistic interactions between this compound and other compounds in a given species' pheromone blend.

For example, in Bactrocera frauenfeldi, the male rectal glands contain (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane as a moderate component alongside the major component, (E,E)-2-ethyl-8-methyl-1,7-dioxaspiro[5.5]undecane. semanticscholar.orgnih.gov Behavioral assays with this species showed that females were attracted to the volatiles from male rectal glands, suggesting the blend is critical for attraction. semanticscholar.orgnih.gov In Bactrocera kraussi, this spiroketal is found in a blend that includes N-(3-Methylbutyl)acetamide and various esters. nih.gov While this compound elicits strong electrophysiological responses, the role of the other components in modulating the behavioral output is not fully understood.

Future studies must involve detailed behavioral bioassays using synthetic blends with varying component ratios to deconstruct the function of each chemical. This will clarify whether minor components are essential for stabilizing the pheromone plume, enhancing the primary attraction signal, or conveying species-specific information to prevent cross-attraction with closely related species.

Advanced Stereoselective Synthesis for Isomer-Specific Research

This compound is a chiral molecule with multiple stereoisomers, and it is well-established that different isomers can have vastly different biological activities. For instance, in the olive fruit fly, Dacus oleae, males respond to the (R)-(-) enantiomer of the related pheromone 1,7-dioxaspiro[5.5]undecane as a sex attractant, while females respond only to the (S)-(+) enantiomer. nih.gov Therefore, a major challenge in chemical ecology is the synthesis of stereochemically pure isomers for biological testing and confirmation of natural product structures. nih.govmdpi.com

Significant progress has been made in the stereoselective synthesis of spiroketals. benthamscience.comresearchgate.net Modern synthetic strategies provide access to specific enantiomers and diastereomers. nih.govbohrium.comacs.org For example, routes have been developed for the diastereo- and enantioselective synthesis of various 2,8-dimethyl-1,7-dioxaspiro[5.5]undecanols, which are derivatives of the parent compound. uq.edu.audocumentsdelivered.comuq.edu.au One flexible approach utilizes enantiomerically pure homopropargylic alcohols to construct the two ring components of the spiroketal individually, allowing for controlled assembly of the final structure. nih.gov

Development of Novel Delivery Systems for Controlled Release in Ecological Studies

The practical application of pheromones in pest management or for detailed ecological studies relies on effective controlled-release technologies. nih.gov A key challenge is developing delivery systems that can release volatile compounds like this compound at a stable, biologically relevant rate over an extended period.

Research on the related olive fly pheromone, 1,7-dioxaspiro[5.5]undecane, highlights promising avenues. Traditional dispensers often exhaust the pheromone supply within a few weeks. mdpi.comresearchgate.net To address this, novel delivery systems are being explored. These include encapsulation within biodegradable polymer microspheres, such as those made from poly(L-lactic acid) (PLLA), and incorporation into nanofibers made from polymers like polycaprolactone (B3415563) (PCL). mdpi.comresearchgate.net These advanced formulations aim to protect the pheromone from environmental degradation and provide a much longer release duration, potentially extending the efficacy of pheromone-baited traps for several weeks.

Future research in this area will need to optimize these technologies specifically for this compound. This involves tailoring the polymer matrix and formulation to the specific volatility and chemical properties of the compound and its blend partners. The goal is to create robust, long-lasting, and cost-effective lures for monitoring and controlling insect populations in agricultural and natural settings.

Expanding Research on Biosynthetic Enzymes and Genetic Regulation

While the chemical structures of many spiroketal pheromones are known, the underlying biosynthetic pathways and their genetic regulation are poorly understood. Uncovering the enzymes responsible for constructing the spiroketal core and the genes that code for them is a significant research challenge.

Studies on the biosynthesis of the parent compound, 1,7-dioxaspiro[5.5]undecane, in Bactrocera species suggest a pathway involving precursors like 1,5,9-nonanetriol, with evidence indicating that both oxygen atoms of the spiroketal originate from dioxygen. uq.edu.au This points towards the involvement of complex enzymatic machinery, likely including fatty acid synthases, polyketide synthases, and various oxidoreductases, similar to pathways identified for other complex secondary metabolites like aflatoxins. mdpi.comnih.gov The regulation of these pathways is likely controlled by a suite of transcription factors that respond to developmental and environmental cues. mdpi.comnih.gov

The future of this research lies in the application of modern molecular biology and '-omics' technologies. Transcriptomics and proteomics can be used to compare gene and protein expression in pheromone-producing versus non-producing tissues and life stages to identify candidate genes and enzymes. Subsequent functional characterization of these candidates through gene silencing (RNAi) or expression in heterologous systems will be necessary to confirm their roles in the biosynthetic pathway. Elucidating this pathway could ultimately enable the biotechnological production of these valuable semiochemicals.

Q & A

Q. Key Spectral Data :

  • EI-MS : Base peaks at m/z 112 (E,E) and 115 (E,Z) .
  • ¹H NMR (400 MHz, C₆D₁₀) :
    • E,E: δ 1.30 (d, 3H, CH₃), 3.70 (m, >CH-O) .
    • E,Z: δ 1.25–1.35 (two d, 6H, CH₃), 3.65–3.85 (split >CH-O) .

Advanced: How do intermediates interconvert during biosynthesis?

Methodological Answer:
2-Hydroxyundecan-6-one converts to 2-methyl-6-pentyl-3,4-dihydro-2H-pyran via acid-catalyzed cyclization. This tetrahydropyranol intermediate equilibrates under mild conditions, favoring spiroacetal formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.